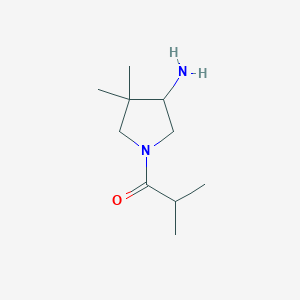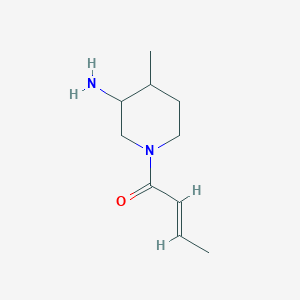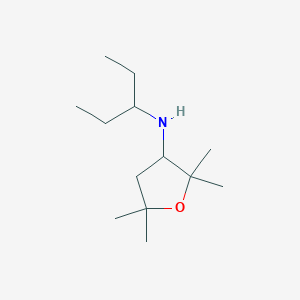
2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₇H₈ClNO₃S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonamide+Thionyl chloride→2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and distillation is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Hydrolysis: Formation of the corresponding sulfonic acid.
Reduction: Formation of the corresponding sulfonamide.
Applications De Recherche Scientifique
2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetonitrile
- 2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonamide
Uniqueness
2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical reactions. Compared to its analogs, such as 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetonitrile and 2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonamide, the sulfonyl chloride derivative is more reactive and can participate in a wider range of chemical transformations.
Propriétés
Formule moléculaire |
C7H8ClNO3S |
|---|---|
Poids moléculaire |
221.66 g/mol |
Nom IUPAC |
2-(2-oxopyridin-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c8-13(11,12)6-5-9-4-2-1-3-7(9)10/h1-4H,5-6H2 |
Clé InChI |
COBBKZXJBVSLFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)





![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)






